1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine
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Overview
Description
1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine is a useful research compound. Its molecular formula is C19H21FN6O and its molecular weight is 368.416. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Medicinal Chemistry
- Piperazine-1-yl-1H-indazole derivatives, including compounds similar to the specified chemical, play a significant role in medicinal chemistry. These compounds are synthesized using efficient processes and characterized by spectral analysis, with docking studies presented for them (V. Balaraju, S. Kalyani, E. Laxminarayana, 2019).
Applications in Neuroscience
- A compound structurally related to the specified chemical, used for imaging dopamine D4 receptors, was synthesized via electrophilic fluorination. It involved the use of a trimethylstannyl precursor and showed potential for applications in neuroscience (O. Eskola, J. Bergman, P. Lehikoinen, M. Haaparanta, T. Grönroos, S. Forsback, O. Solin, 2002).
Antitumor Activity
- Novel 1,2,4-triazole Schiff bases containing a group structurally similar to the chemical were synthesized and displayed good to excellent inhibitory activity against tumor cells, indicating their potential use in cancer research (Yong Ding, Zhen Zhang, Gang Zhang, Song Mo, Qinghan Li, Z. Zhao, 2016).
Antimicrobial Applications
- Derivatives with structural similarities have been synthesized and screened for antimicrobial activities, showing good or moderate activities against various bacterial strains, suggesting applications in antimicrobial research (A. Demirbaş, D. Sahin, N. Demirbas, S. A. Karaoglu, H. Bektaş, 2010).
5-HT2 Antagonist Activity
- Certain derivatives, including bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione with a group resembling the specified chemical, showed potent 5-HT2 antagonist activity, relevant for neuroscience and pharmacological research (Y. Watanabe, H. Usui, S. Kobayashi, H. Yoshiwara, T. Shibano, T. Tanaka, Y. Morishima, M. Yasuoka, M. Kanao, 1992).
Mechanism of Action
Target of Action
The compound “1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine” is a complex molecule that likely interacts with multiple targetsIt contains structural elements of indole and imidazole derivatives , which are known to bind with high affinity to multiple receptors and show a broad spectrum of biological activities .
Mode of Action
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Similarly, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Biochemical Pathways
For instance, indole derivatives have been reported to inhibit the influenza A virus , suggesting that they might interfere with viral replication pathways. Similarly, imidazole derivatives have been reported to have a broad range of chemical and biological properties .
Pharmacokinetics
For instance, imidazole derivatives are known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
For instance, indole derivatives have been reported to show inhibitory activity against influenza A , suggesting that they might interfere with viral replication at the molecular and cellular level.
Action Environment
Safety data sheets recommend handling similar compounds only in closed systems or providing appropriate exhaust ventilation, and storing them in a dry, cool, and well-ventilated place . These precautions suggest that environmental factors such as temperature, humidity, and exposure to light could potentially influence the compound’s action, efficacy, and stability.
Properties
IUPAC Name |
[4-[[4-(2-fluorophenyl)-1,2,4-triazol-3-yl]methyl]piperazin-1-yl]-(1-methylpyrrol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6O/c1-23-8-4-7-17(23)19(27)25-11-9-24(10-12-25)13-18-22-21-14-26(18)16-6-3-2-5-15(16)20/h2-8,14H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNBPMUDDQYFIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCN(CC2)CC3=NN=CN3C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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